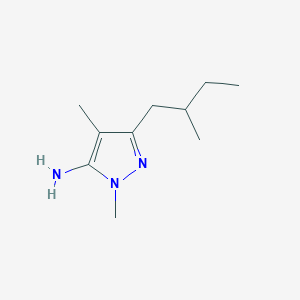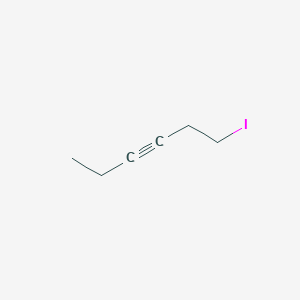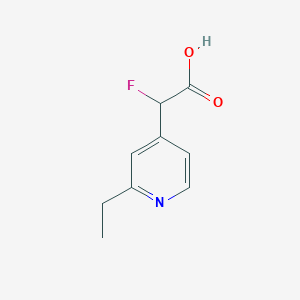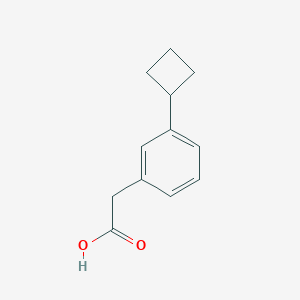
2-(3-Cyclobutylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Cyclobutylphenyl)acetic acid is an organic compound belonging to the class of carboxylic acids It features a phenyl ring substituted with a cyclobutyl group at the third position and an acetic acid moiety at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclobutylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of reagents, catalysts, and solvents is crucial to ensure the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Cyclobutylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
2-(3-Cyclobutylphenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Cyclobutylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring and cyclobutyl group contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Phenylacetic acid: Lacks the cyclobutyl group, resulting in different chemical and biological properties.
3-Cyclobutylbenzoic acid: Similar structure but with the carboxylic acid group attached directly to the phenyl ring.
Uniqueness
2-(3-Cyclobutylphenyl)acetic acid is unique due to the presence of both the cyclobutyl group and the acetic acid moiety, which confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-(3-cyclobutylphenyl)acetic acid |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-9-3-1-6-11(7-9)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8H2,(H,13,14) |
InChI 键 |
MXRDHFDLQDMIOJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=CC=CC(=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


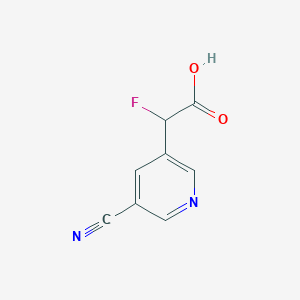
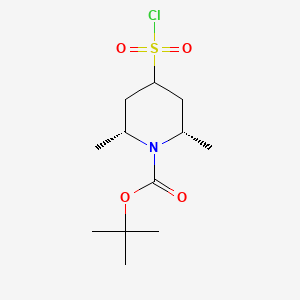
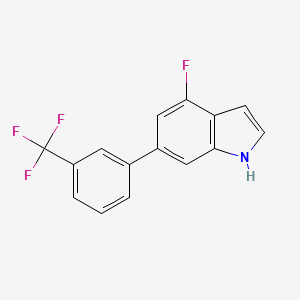

![3-{[1-(Iodomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13079623.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}azetidine](/img/structure/B13079624.png)

![(2E)-2-methoxyimino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B13079626.png)
![{3-Ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13079638.png)
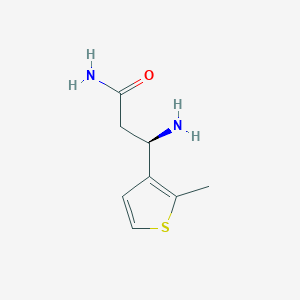
![2-(Iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13079648.png)
